

Structure-Activity Relationship of Moracin Derivatives: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

Moracin derivatives, a class of natural products primarily isolated from the plant genus Morus, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These compounds, characterized by a 2-arylbenzofuran scaffold, have demonstrated promising potential as anticancer, antimicrobial, antioxidant, and cholesterol-lowering agents. Understanding the relationship between their chemical structure and biological activity is paramount for the rational design and development of novel therapeutic agents with improved efficacy and selectivity.

This guide provides a comparative overview of the structure-activity relationships (SAR) of various Moracin derivatives, supported by experimental data from peer-reviewed studies. We present quantitative data in structured tables for easy comparison, detail the experimental protocols for key bioassays, and visualize the core SAR principles and experimental workflows.

Quantitative Comparison of Biological Activities

The biological efficacy of Moracin derivatives is highly dependent on the nature and position of substituents on the benzofuran core and the 2-aryl ring. The following tables summarize the in vitro activities of representative Moracin derivatives against various targets.

Table 1: Anticancer Activity of Moracin Derivatives



Compound	Cell Line	IC50 (μM)	Reference
Albanol B (Compound 10)	HGC27 (Gastric Cancer)	6.08 ± 0.34	[1]
Compound 5	HGC27 (Gastric Cancer)	33.76 ± 2.64	[1]
Compound 8	HGC27 (Gastric Cancer)	28.94 ± 0.72	[1]
Compound 30	HGC27 (Gastric Cancer)	10.24 ± 0.89	[1]
Moracin O	Hep3B (Liver Cancer)	0.00676	[2]

Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates higher potency.

Table 2: PCSK9 Inhibitory Activity of Moracin C Derivatives



Compound	Activity	Assay	Reference
Moracin C (1)	44.9% inhibition	PCSK9 mRNA expression in HepG2 cells (at 20 μM)	[3]
Compound 7	97.1% inhibition	PCSK9 mRNA expression in HepG2 cells (at 20 μM)	[3]
Compound 9	96.7% inhibition	PCSK9 mRNA expression in HepG2 cells (at 20 μM)	[3]
Compound 11	88.5% inhibition	PCSK9 mRNA expression in HepG2 cells (at 20 μM)	[3]
Compound 14	96.3% inhibition	PCSK9 mRNA expression in HepG2 cells (at 20 μM)	[3]
Berberine (Control)	60.9% inhibition	PCSK9 mRNA expression in HepG2 cells (at 20 μM)	[3]

Note: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism. Inhibition of PCSK9 expression can lead to lower LDL-C levels.

Table 3: Antimicrobial Activity of Moracin Derivatives



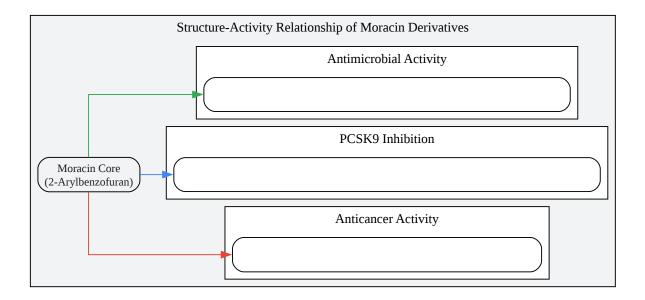
Compound	Bacterial Strain	MIC (μg/mL)	Reference
Benzofuran derivative	Salmonella typhimurium	12.5	[4]
Benzofuran derivative	Escherichia coli	25	[4]
Benzofuran derivative	Staphylococcus aureus	12.5	[4]
Benzofuran derivative	Staphylococcus aureus	25	[4]

Note: MIC is the minimum inhibitory concentration required to inhibit the visible growth of a microorganism.

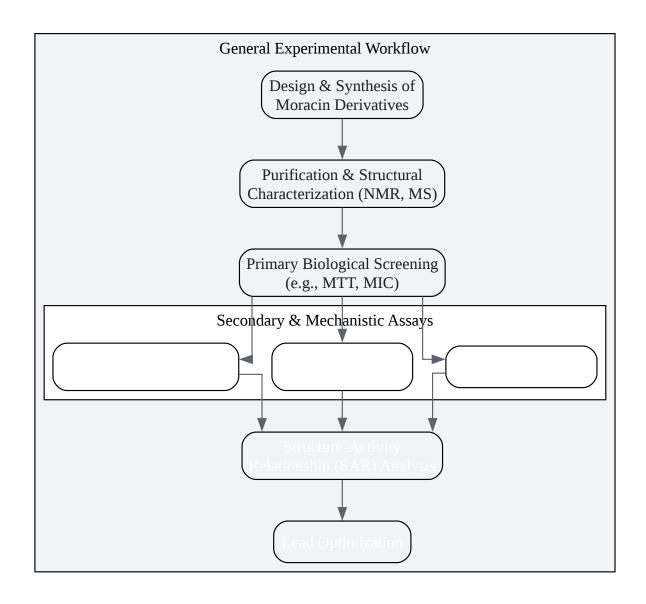
Key Structure-Activity Relationship Insights

The analysis of various Moracin derivatives has revealed several key structural features that govern their biological activity.









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